molecular formula C19H15N3O B5685546 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No. B5685546
M. Wt: 301.3 g/mol
InChI Key: DQKWSXKCIHNLIE-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the nicotinonitrile family and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, the compound has been shown to inhibit the activity of the NF-κB pathway, which is known to play a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been tested for its anti-microbial properties and has been found to be effective against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in lab experiments is its broad range of biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile tool for studying various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. One potential area of study is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the limitations and challenges associated with using 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in lab experiments and to develop new methods to overcome these challenges.

Synthesis Methods

The synthesis of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves the reaction of 4-methoxybenzaldehyde, acetophenone, and malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. Additionally, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been tested for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(21)17(16)12-20/h2-11H,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKWSXKCIHNLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

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